7-Bromoquinoxalin-2-amine
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Overview
Description
7-Bromoquinoxalin-2-amine is a heterocyclic aromatic compound with the molecular formula C8H6BrN3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of a bromine atom at the 7th position and an amino group at the 2nd position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxalin-2-amine typically involves the bromination of quinoxalin-2-amine. One common method includes the reaction of quinoxalin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoxalin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form quinoxalin-2-amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed:
Substitution Reactions: Azidoquinoxaline, cyanoquinoxaline, aminoquinoxaline derivatives.
Oxidation Reactions: Nitroquinoxaline derivatives.
Reduction Reactions: Quinoxalin-2-amine derivatives.
Scientific Research Applications
7-Bromoquinoxalin-2-amine has a wide range of applications in scientific research:
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromoquinoxalin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Quinoxalin-2-amine: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and biological activity.
7-Chloroquinoxalin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
7-Fluoroquinoxalin-2-amine: Contains a fluorine atom at the 7th position, which affects its reactivity and applications.
Uniqueness of 7-Bromoquinoxalin-2-amine: The presence of the bromine atom at the 7th position enhances the compound’s reactivity towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom contributes to the compound’s unique biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-bromoquinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQMZGUSCZFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571447 |
Source
|
Record name | 7-Bromoquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212327-11-2 |
Source
|
Record name | 7-Bromoquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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